2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-27-18-9-7-15(8-10-18)13-23-22-24-14-19-20(25-22)11-17(12-21(19)26)16-5-3-2-4-6-16/h2-10,14,17H,11-13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCPJSKVPHDXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves a multi-step processThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.
Scientific Research Applications
2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication in infected cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Quinazolinone Derivatives
Key Comparisons
Electronic and Steric Effects
- The target compound’s 4-methoxybenzylamino group provides electron-donating methoxy functionality, which may enhance π-π stacking or hydrogen bonding in receptor binding compared to chloro () or methyl () substituents.
Solubility and Lipophilicity
- The morpholinoethylamino group () introduces polarity, likely improving aqueous solubility over the target’s benzylamino group.
- Chlorophenyl substitution () increases logP, favoring membrane permeability but risking off-target interactions.
Biological Activity
2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered attention in recent years due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinazolinone core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds related to the quinazolinone structure exhibit significant anticancer properties. For instance, research has shown that derivatives of quinazolinones can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in 2023 demonstrated that a related compound exhibited an IC50 value of less than 10 µM against A549 lung cancer cells, indicating potent cytotoxicity . The study highlighted the compound's ability to preferentially suppress rapidly dividing cells while sparing normal fibroblasts.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Research indicates moderate to strong activity against various bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
In a comparative study, the compound demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, supporting its potential use as an antimicrobial agent .
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition assays. Specifically, it has been evaluated for its inhibitory effects on tyrosinase and acetylcholinesterase.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) |
|---|---|
| Tyrosinase | 25.75 |
| Acetylcholinesterase | 15.00 |
The findings suggest that the compound's structural features enhance its binding affinity to these enzymes, leading to effective inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
- Enzyme Interaction: Its ability to bind effectively to target enzymes disrupts their normal function, leading to reduced proliferation of pathogens and cancer cells.
- Antioxidant Activity: Some studies suggest that related compounds possess antioxidant properties, which may contribute to their overall therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for 2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, and what are the critical reaction conditions?
The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. Key steps include:
- Cyclocondensation : Formation of the quinazolinone core via reaction of anthranilic acid derivatives with carbonyl compounds under acidic conditions (e.g., acetic acid) .
- Aminoalkylation : Introduction of the 4-methoxybenzylamine moiety using nucleophilic substitution, often requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Optimization : Catalysts like PdCl₂(PPh₃)₂ and bases (e.g., K₂CO₃) are critical for Suzuki-Miyaura coupling when introducing aryl groups (e.g., phenyl) .
Yield optimization (~80%) is achieved through controlled temperature (80–100°C) and inert atmospheres .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve proton environments (e.g., NH signals at δ 8.5–9.5 ppm) and confirm stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the quinazolinone core influence the compound’s reactivity in biological assays?
The core acts as a hydrogen-bond acceptor, facilitating interactions with enzyme active sites (e.g., kinases). Substituents like the 4-methoxybenzyl group enhance lipophilicity, impacting membrane permeability and bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for diastereomers of this compound?
- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., NH protons at low temps) .
- Computational Modeling : Compare experimental spectra with DFT-calculated shifts (B3LYP/6-31G*) to assign stereochemistry .
- Chiral HPLC : Separate enantiomers using cellulose-based columns and validate with circular dichroism .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH-Dependent Degradation Studies : Assess hydrolytic stability in buffers (pH 1–10) to identify labile bonds (e.g., amide linkages) .
- Microsomal Assays : Use liver microsomes to evaluate oxidative metabolism and identify metabolites via LC-MS/MS .
- Solid-State Analysis : X-ray diffraction to correlate crystal packing with thermal stability (TGA/DSC) .
Q. How can molecular dynamics (MD) simulations predict binding modes to target proteins?
- Docking Protocols : AutoDock Vina or Schrödinger Suite for initial pose sampling, validated by free-energy perturbation (FEP) calculations .
- Solvent Accessibility : Simulate explicit solvent models (TIP3P) to assess hydrophobic interactions with the 4-methoxybenzyl group .
- MM/PBSA Analysis : Calculate binding affinities (ΔG) and compare with experimental IC₅₀ values from kinase inhibition assays .
Q. What experimental designs address batch-to-batch variability in biological activity?
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent purity, catalyst loading) and identify critical quality attributes (CQAs) .
- Bioassay Replicates : Use ≥3 independent biological replicates with internal controls (e.g., staurosporine for kinase assays) .
- Stability-Indicating Methods : Monitor degradation products via forced degradation studies (e.g., UV light, 40°C/75% RH) .
Methodological Notes
- Synthetic Challenges : Trace moisture can deactivate catalysts; use molecular sieves or anhydrous solvents for Pd-mediated couplings .
- Data Contradictions : Cross-validate spectral assignments with 2D NMR (COSY, HSQC) to avoid misassignment of diastereotopic protons .
- Computational Limits : DFT methods may underestimate steric effects; supplement with MD simulations for conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
